molecular formula C16H18ClNO2 B14511084 2-(2-(Dimethylamino)-1-hydroxyethyl)dibenzofuran hydrochloride CAS No. 63980-55-2

2-(2-(Dimethylamino)-1-hydroxyethyl)dibenzofuran hydrochloride

Katalognummer: B14511084
CAS-Nummer: 63980-55-2
Molekulargewicht: 291.77 g/mol
InChI-Schlüssel: DCJOKRBVQJDFSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(Dimethylamino)-1-hydroxyethyl)dibenzofuran hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Dimethylamino)-1-hydroxyethyl)dibenzofuran hydrochloride typically involves the reaction of dibenzofuran with 2-(dimethylamino)ethyl chloride hydrochloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(Dimethylamino)-1-hydroxyethyl)dibenzofuran hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(2-(Dimethylamino)-1-hydroxyethyl)dibenzofuran hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-(2-(Dimethylamino)-1-hydroxyethyl)dibenzofuran hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-(Dimethylamino)-1-hydroxyethyl)dibenzofuran hydrochloride stands out due to its unique combination of a benzofuran core with a dimethylamino and hydroxyethyl group.

Eigenschaften

CAS-Nummer

63980-55-2

Molekularformel

C16H18ClNO2

Molekulargewicht

291.77 g/mol

IUPAC-Name

1-dibenzofuran-2-yl-2-(dimethylamino)ethanol;hydrochloride

InChI

InChI=1S/C16H17NO2.ClH/c1-17(2)10-14(18)11-7-8-16-13(9-11)12-5-3-4-6-15(12)19-16;/h3-9,14,18H,10H2,1-2H3;1H

InChI-Schlüssel

DCJOKRBVQJDFSV-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC(C1=CC2=C(C=C1)OC3=CC=CC=C32)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.